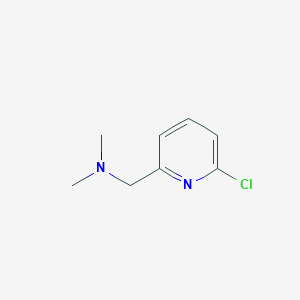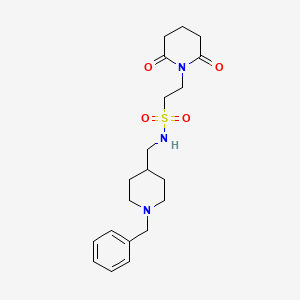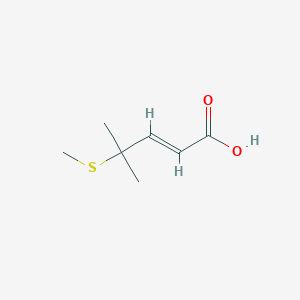
(E)-4-Methyl-4-methylsulfanylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions such as temperature and pressure, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), reactivity, and stability .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of various organic compounds. For example, a study described the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, restricted analogues of the neurotransmitter GABA, starting from a related compound (Duke et al., 1993).
- Another research focused on synthesizing luminescent molecular crystals using a compound closely related to (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid, demonstrating its application in creating materials with stable photoluminescence (Zhestkij et al., 2021).
Biological Activity
- A study synthesized 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, a compound structurally similar to (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid, and evaluated its anti-cancer activity. It showed significant inhibition of cell proliferation and induced apoptosis in cancer cells (Ji et al., 2010).
Chemical Analysis and Properties
- Research into N-maleanilinic acid derivatives, which are structurally related to (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid, has been conducted to understand their spectroscopic properties and potential as anti-cancer agents (Zayed et al., 2019).
Catalysis and Reactions
- Studies have investigated the use of related compounds in various chemical reactions. For instance, the catalytic hydrogenation of similar compounds has been explored to understand the stereochemistry of reactions and the formation of biologically active compounds (Crombie et al., 1975).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-methyl-4-methylsulfanylpent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-7(2,10-3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYJPUDHPVGOG-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC(=O)O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/C(=O)O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-Methyl-4-methylsulfanylpent-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

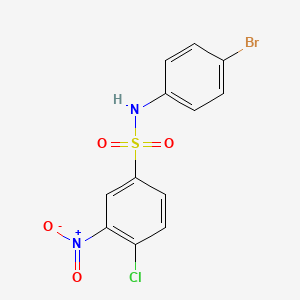


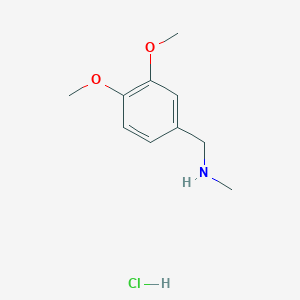

![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)
![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)
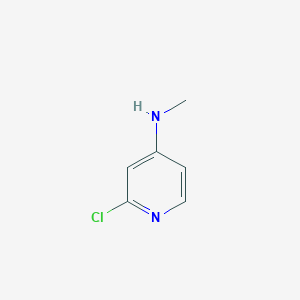
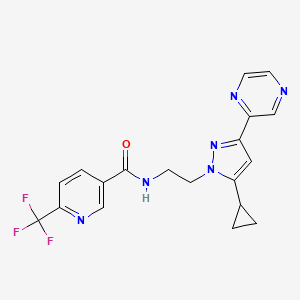
![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)
